ETHYL (ALLYLAMINO)(OXO)ACETATE
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Overview
Description
Ethyl (allylamino)(oxo)acetate is an organic compound with the molecular formula C₇H₁₁NO₃. It is an ester derivative of acetic acid, featuring an allylamino group and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (allylamino)(oxo)acetate typically involves the esterification of acetic acid derivatives with allylamine. One common method is the reaction of ethyl oxalyl chloride with allylamine under controlled conditions to yield the desired ester . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (allylamino)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the allylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxo groups.
Reduction: Formation of ethyl (allylamino)(hydroxy)acetate.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Ethyl (allylamino)(oxo)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (allylamino)(oxo)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit peptidyl-prolyl cis-trans isomerase, leading to alterations in protein folding and function . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (allylamino)(oxo)acetate can be compared with other similar compounds, such as:
Ethyl oxo(piperidin-1-yl)acetate: Similar in structure but with a piperidine ring instead of an allylamino group.
Ethyl acetate: A simpler ester with a wide range of applications but lacking the allylamino and oxo groups.
Ethyl acetoacetate: Contains a keto group and is commonly used in organic synthesis
Properties
IUPAC Name |
ethyl 2-oxo-2-(prop-2-enylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-5-8-6(9)7(10)11-4-2/h3H,1,4-5H2,2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUEYMMVBJVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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